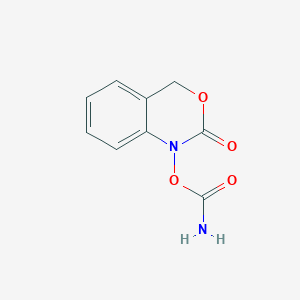
4-Methyl-5-methylideneoxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-methylideneoxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-methyl-5-hydroxy-2-pentenoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-methylideneoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The methylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the methylidene group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-5-methylideneoxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-methylideneoxolan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze the hydrolysis of lactones, leading to the formation of corresponding carboxylic acids. Additionally, its reactivity with nucleophiles allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
γ-Butyrolactone (GBL): A structurally similar lactone with a four-membered ring.
δ-Valerolactone: A five-membered lactone similar to 4-Methyl-5-methylideneoxolan-2-one but without the methylidene group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a methylidene group on the lactone ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
65371-42-8 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
4-methyl-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C6H8O2/c1-4-3-6(7)8-5(4)2/h4H,2-3H2,1H3 |
Clave InChI |
PTQPZDQQIOULHC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)OC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


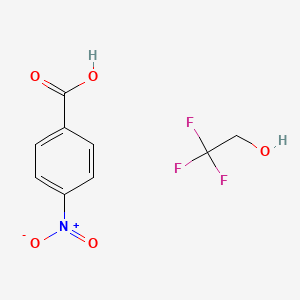



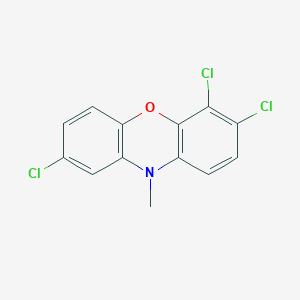
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)

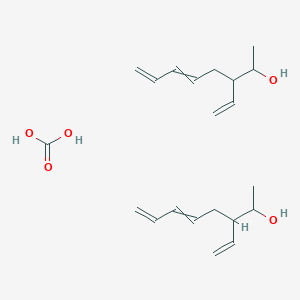

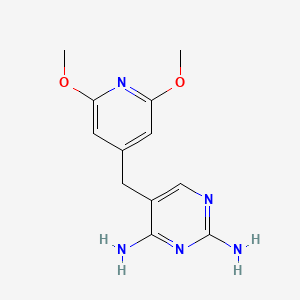
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)

